molecular formula C22H29N5O4S B2578928 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile CAS No. 941247-11-6

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile

Cat. No. B2578928
CAS RN: 941247-11-6
M. Wt: 459.57
InChI Key: ZJWKLCKRVUXWKE-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis of Oxazole Derivatives: Research has been conducted on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, including those with a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring. This includes the synthesis of 5-(morpholin-4-yl)-2‑(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile and its derivatives, which are structurally related to the compound . These compounds exhibit interesting chemical properties and potential applications in various fields of chemistry and pharmacology (Chumachenko et al., 2014).

Chemical Reactions and Derivatives

  • Interaction with Hydrazine Hydrate: The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of recyclization products, such as (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. This kind of chemical behavior is significant in the synthesis of new compounds with potential biological activity (Chumachenko et al., 2014).

Heterocyclic Synthesis

  • Synthesis of Heterocycles Using α-Phenylvinylsulfonium Salts: Research demonstrates the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines from the reaction of amino alcohols with α-phenylvinylsulfonium salts. These reactions are relevant to the synthesis of compounds like 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile and provide insights into the synthesis of various heterocycles (Matlock et al., 2015).

Biological Activity Studies

  • Antimicrobial and Antitubercular Activities

    Studies on compounds structurally similar to the query molecule, such as derivatives of 1,3-oxazole, have shown significant antimicrobial and antitubercular activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (S.V et al., 2019).

  • Antibacterial Activity Against Gram-Negative Organisms

    Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which are structurally similar to the compound , have been prepared with expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This indicates the potential application of such compounds in treating infections caused by these organisms (Genin et al., 2000).

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c23-17-20-22(24-9-12-26-13-15-30-16-14-26)31-21(25-20)18-5-7-19(8-6-18)32(28,29)27-10-3-1-2-4-11-27/h5-8,24H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKLCKRVUXWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile

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